(3-Lauramidopropyl)trimethylammonium methyl sulfate
Overview
Description
(3-Lauramidopropyl)trimethylammonium methyl sulfate is a quaternary ammonium compound with the molecular formula C19H42N2O5S. It is commonly used as a surfactant and antistatic agent in various industrial and consumer products. This compound is known for its excellent surface-active properties, making it valuable in formulations for personal care products, detergents, and other applications.
Scientific Research Applications
(3-Lauramidopropyl)trimethylammonium methyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes, including emulsification and dispersion.
Biology: The compound is employed in cell culture and molecular biology techniques as a detergent to lyse cells and solubilize proteins.
Medicine: It is used in the formulation of pharmaceutical products, particularly in topical applications where its surfactant properties enhance the delivery of active ingredients.
Industry: The compound is widely used in the production of personal care products, such as shampoos and conditioners, due to its conditioning and antistatic properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Lauramidopropyl)trimethylammonium methyl sulfate typically involves the reaction of lauric acid with 3-dimethylaminopropylamine to form (3-Lauramidopropyl)dimethylamine. This intermediate is then quaternized with methyl sulfate to yield the final product. The reaction conditions usually involve moderate temperatures and the presence of a suitable solvent to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure optimal yield and product quality. The final product is purified through crystallization or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(3-Lauramidopropyl)trimethylammonium methyl sulfate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or other anions that can displace the methyl sulfate group.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the compound, leading to the formation of various oxidation products.
Reduction Reactions: Reducing agents such as sodium borohydride can reduce the compound, although these reactions are less common.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different quaternary ammonium salts, while oxidation reactions can produce various oxidized derivatives.
Mechanism of Action
The mechanism of action of (3-Lauramidopropyl)trimethylammonium methyl sulfate involves its interaction with cell membranes and proteins. The quaternary ammonium group disrupts the lipid bilayer of cell membranes, leading to cell lysis. In protein solubilization, the compound interacts with hydrophobic regions of proteins, allowing them to dissolve in aqueous solutions. These interactions are crucial for its effectiveness as a surfactant and detergent.
Comparison with Similar Compounds
Similar Compounds
- (3-Dodecanamidopropyl)trimethylammonium chloride
- (3-Lauramidopropyl)dimethylamine
- (3-Lauramidopropyl)trimethylammonium chloride
Uniqueness
(3-Lauramidopropyl)trimethylammonium methyl sulfate stands out due to its specific combination of a long hydrophobic lauric acid chain and a quaternary ammonium group. This structure provides excellent surface-active properties, making it highly effective in reducing surface tension and enhancing the solubility of hydrophobic compounds. Its unique properties make it a preferred choice in various applications, particularly in personal care and industrial formulations.
Properties
IUPAC Name |
3-(dodecanoylamino)propyl-trimethylazanium;methyl sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38N2O.CH4O4S/c1-5-6-7-8-9-10-11-12-13-15-18(21)19-16-14-17-20(2,3)4;1-5-6(2,3)4/h5-17H2,1-4H3;1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTERAWRIKDPXBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCC[N+](C)(C)C.COS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884497 | |
Record name | 1-Propanaminium, N,N,N-trimethyl-3-[(1-oxododecyl)amino]-, methyl sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10595-49-0 | |
Record name | 1-Propanaminium, N,N,N-trimethyl-3-[(1-oxododecyl)amino]-, methyl sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10595-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Lauramidopropyl)trimethylammonium methyl sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010595490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanaminium, N,N,N-trimethyl-3-[(1-oxododecyl)amino]-, methyl sulfate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propanaminium, N,N,N-trimethyl-3-[(1-oxododecyl)amino]-, methyl sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90884497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl trimethyl-3-[(1-oxododecyl)amino]propylammonium sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.083 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (3-LAURAMIDOPROPYL)TRIMETHYLAMMONIUM METHYL SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZA5BFB6WJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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